molecular formula C6H5BrN2O B13090427 (NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine

(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine

Cat. No.: B13090427
M. Wt: 201.02 g/mol
InChI Key: IVSAHTRJJZZEPR-WTKPLQERSA-N
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Description

(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine: is a chemical compound that features a brominated pyridine ring attached to a hydroxylamine group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine typically involves the reaction of 6-bromopyridine-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired hydroxylamine derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oximes or nitrile oxides.

    Reduction: Reduction of the imine group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products:

    Oxidation: Formation of oximes or nitrile oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, (NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of (NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: (NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine is unique due to its specific structure, which combines a brominated pyridine ring with a hydroxylamine group. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H5BrN2O/c7-6-2-1-5(3-8-6)4-9-10/h1-4,10H/b9-4-

InChI Key

IVSAHTRJJZZEPR-WTKPLQERSA-N

Isomeric SMILES

C1=CC(=NC=C1/C=N\O)Br

Canonical SMILES

C1=CC(=NC=C1C=NO)Br

Origin of Product

United States

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